15-dehydro-prostaglandin E2 is a significant metabolite in the prostaglandin family, primarily derived from the enzymatic conversion of prostaglandin E2. It plays a crucial role in various biological processes, particularly in inflammation and pain modulation. This compound is synthesized through the action of enzymes such as cyclooxygenase and prostaglandin E synthase, which facilitate its formation from arachidonic acid.
Source: 15-dehydro-prostaglandin E2 is predominantly found in various tissues, including those undergoing inflammatory responses. Its production is notably increased in conditions such as osteoarthritis, where it contributes to cartilage degradation and inflammation .
Classification: This compound belongs to the class of eicosanoids, which are signaling molecules derived from fatty acids. It is specifically categorized under prostaglandins, a group known for their diverse physiological effects, including vasodilation, modulation of immune responses, and regulation of smooth muscle contraction.
The synthesis of 15-dehydro-prostaglandin E2 involves several enzymatic steps. Initially, arachidonic acid is converted into prostaglandin E2 by cyclooxygenase enzymes (COX-1 and COX-2), followed by the action of prostaglandin E synthase. Subsequently, 15-hydroxyprostaglandin dehydrogenase catalyzes the oxidation of the hydroxyl group at the 15-position of prostaglandin E2, resulting in the formation of 15-dehydro-prostaglandin E2.
Research indicates that mechanical stress on cartilage can enhance the expression of these enzymes, particularly in osteoarthritis models .
The molecular structure of 15-dehydro-prostaglandin E2 features a cyclopentane ring with multiple functional groups, including hydroxyl and keto groups. The specific configuration at various stereocenters contributes to its biological activity.
15-dehydro-prostaglandin E2 undergoes several chemical reactions that influence its biological function. These include:
The stability and reactivity of 15-dehydro-prostaglandin E2 can be influenced by pH and the presence of other biomolecules, which may facilitate or inhibit its interactions with receptors.
The mechanism of action for 15-dehydro-prostaglandin E2 primarily involves its interaction with specific receptors in target tissues. It modulates various signaling pathways that are critical for inflammatory responses.
Relevant data indicate that maintaining proper storage conditions is essential for preserving its biological activity .
15-dehydro-prostaglandin E2 has several scientific uses:
15-Hydroxyprostaglandin dehydrogenase (15-PGDH), encoded by the HPGD gene, catalyzes the rate-limiting step in prostaglandin catabolism. This enzyme specifically oxidizes the 15(S)-hydroxyl group of PGE₂ to yield its biologically inactive metabolite, 15-keto-PGE₂ (15-dehydro-prostaglandin E2(1−)) [1] [6]. This reaction is NAD⁺-dependent and irreversibly inactivates PGE₂, thereby attenuating its signaling through EP receptors. Structural studies reveal that 15-PGDH employs a catalytic triad (S138, Y151, K155) to facilitate hydride transfer from PGE₂ to NAD⁺, forming 15-keto-PGE₂ with sub-micromolar affinity [5] [6]. Crucially, PGE₂ itself regulates this catabolic pathway: Elevated PGE₂ represses 15-PGDH expression via EP2 receptors in cervical stromal cells, creating a feedforward loop that amplifies prostaglandin signaling during processes like cervical ripening [1].
15-PGDH exhibits distinct tissue-specific expression patterns that dictate localized PGE₂ inactivation. RNA-seq analyses identify highest expression in the gastrointestinal tract (colon, rectum), placenta, lung, and kidney [6] [7]. In the colon, 15-PGDH is abundant in surface epithelial cells but markedly downregulated in colorectal tumors. Genetic studies confirm that a 12-fold variation in colonic 15-PGDH levels among individuals correlates with colorectal cancer susceptibility, underscoring its role as a tissue-specific tumor suppressor [7]. Activity is further modulated by growth factors: Epidermal Growth Factor (EGF) and Hepatocyte Growth Factor (HGF) suppress 15-PGDH via PI3K and MAPK pathways in hepatoma cells, permitting PGE₂ accumulation in proliferative contexts [2].
Table 1: Tissue-Specific Expression and Functions of 15-PGDH
Tissue | Expression Level | Key Functions |
---|---|---|
Colon/Rectum | High | PGE₂ catabolism; tumor suppression (loss linked to cancer) [7] |
Placenta | High | Prevents premature labor; regulates fetal PGE₂ exposure [6] |
Lung | Moderate | Modulates pulmonary inflammation and fibrosis [5] |
Liver | Low (Inducible) | Downregulated in hepatocellular carcinoma; suppressed by EGF/HGF [2] |
MicroRNAs post-transcriptionally silence 15-PGDH, with miR-21 being the most potent regulator identified. miR-21 directly targets three conserved sites in the 3′-untranslated region (3′-UTR) of HPGD mRNA. In colorectal cancer, miR-21 is upregulated >20-fold, while 15-PGDH mRNA decreases ~17-fold, establishing a significant inverse correlation (r = -0.23, P<0.00001) [3]. Luciferase reporter assays demonstrate that miR-21 overexpression reduces 15-PGDH 3′-UTR activity by 1.7-fold, an effect abolished when miR-21 binding sites are deleted. Functionally, miR-21 transfection into colon cancer cells (HCT-15, HT-29) suppresses 15-PGDH protein, elevates PGE₂, and accelerates proliferation—effects reversed by miR-21 inhibitors [3]. This axis is activated by EGF signaling, which simultaneously induces miR-21 and represses 15-PGDH, creating an oncogenic loop.
Hypoxia and oxidative stress repress 15-PGDH through HIF-1α-dependent mechanisms. In cervical stromal cells, hypoxia mimetics (deferoxamine) stabilize HIF-1α, which downregulates the transcription factor microphthalmia-associated transcription factor (MiTF-CX). Since MiTF-CX is a direct activator of HPGD transcription, HIF-1α induction reduces 15-PGDH by >50% [1]. This pathway is physiologically relevant during cervical ripening, where hypoxia coincides with 15-PGDH loss and PGE₂ accumulation. Additionally, oxidative stress (e.g., in colitis or solid tumors) amplifies HIF-1α activity, further suppressing 15-PGDH. Crucially, ectopic MiTF-CX expression rescues 15-PGDH levels even under hypoxia, confirming HIF-1α→MiTF-CX→15-PGDH as a linear regulatory axis [1].
Table 2: Key Regulators of 15-PGDH Expression and Activity
Regulator | Mechanism | Effect on 15-PGDH | Biological Outcome |
---|---|---|---|
miR-21 | Binds 3′-UTR of HPGD mRNA; translational block | Repression (≥1.7-fold) | Increased PGE₂; tumor progression [3] |
HIF-1α | Downregulates MiTF-CX transcription factor | Repression (≥50%) | Cervical ripening; fibrosis [1] |
EGF/HGF | Activates PI3K/MAPK pathways | Transcriptional repression | Hepatocellular carcinoma growth [2] |
PGE₂/EP2 | Represses MiTF-CX via EP2 receptor | Post-translational repression | Amplified prostaglandin signaling [1] |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: